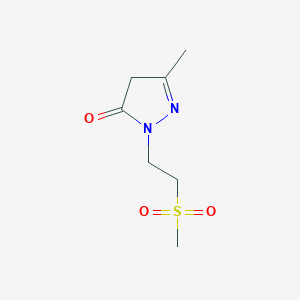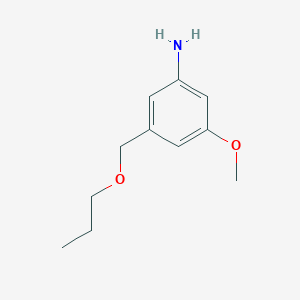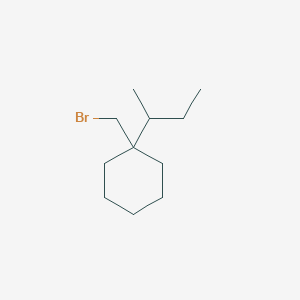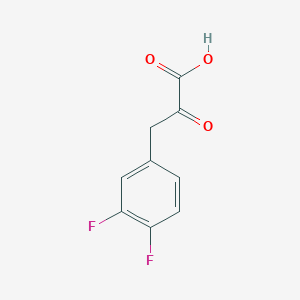
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazolone ring substituted with a methanesulfonylethyl group and a methyl group, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
The synthesis of 1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be achieved through several routes. One common method involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve optimization of reaction parameters to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The methanesulfonylethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, forming azide or thiol derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and immune response. The methanesulfonylethyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine: This compound shares a similar methanesulfonylethyl group but differs in the position of the substituents on the pyrazolone ring.
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-5-one: This compound has a similar structure but lacks the dihydro component, affecting its reactivity and applications.
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-4-one:
Properties
Molecular Formula |
C7H12N2O3S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
5-methyl-2-(2-methylsulfonylethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O3S/c1-6-5-7(10)9(8-6)3-4-13(2,11)12/h3-5H2,1-2H3 |
InChI Key |
CFDSHUREWRLTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)

![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)

![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)

